2H-pyrimido[1,2-a]pyrimidin-2-one
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Overview
Description
2H-pyrimido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a pyrimidine ring fused to another pyrimidine ring, forming a bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyrimido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors. One common method is the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions . Another approach involves the multicomponent reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as multicomponent reactions and the use of environmentally benign solvents, are often employed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2H-pyrimido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
2H-pyrimido[1,2-a]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its diverse biological activities, this compound is explored for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2H-pyrimido[1,2-a]pyrimidin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with DNA replication, and modulate signaling pathways. These interactions result in its antimicrobial, antiviral, and anticancer activities .
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-2-ones: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a benzimidazole ring fused to a pyrimidine ring and are known for their pharmacological properties.
Uniqueness: 2H-pyrimido[1,2-a]pyrimidin-2-one is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Properties
CAS No. |
744255-46-7 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrimido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3O/c11-6-2-5-10-4-1-3-8-7(10)9-6/h1-5H |
InChI Key |
DGDZFKPPKUMSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=O)N=C2N=C1 |
Origin of Product |
United States |
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